DEXTRIN PALMITATE/ETHYLHEXANOATE
Description
Properties
CAS No. |
183387-52-2 |
|---|---|
Molecular Formula |
C15H16O |
Synonyms |
DEXTRIN PALMITATE/ETHYLHEXANOATE |
Origin of Product |
United States |
Molecular and Supramolecular Assembly of Dextrin Palmitate/ethylhexanoate in Anhydrous Systems
Fundamental Principles of Self-Assembly in Oleaginous and Polyol Solvents
The self-assembly of dextrin (B1630399) palmitate/ethylhexanoate in non-aqueous solvents, such as oils (oleaginous systems) and polyols, is dictated by its amphiphilic character. The molecule is composed of a polar, hydrophilic dextrin backbone, which is a carbohydrate derived from starch, and non-polar, hydrophobic fatty acid chains—specifically, palmitate and ethylhexanoate groups—grafted onto it. nih.govresearchgate.netatamanchemicals.com
In oleaginous solvents, which are non-polar, the dextrin ester molecules arrange themselves to minimize the thermodynamically unfavorable interactions between the polar dextrin core and the surrounding non-polar environment. This leads to the formation of supramolecular aggregates where the hydrophobic fatty acid chains are oriented outwards into the oil phase, while the hydrophilic dextrin backbones are shielded within the interior of the aggregates. This spontaneous organization is a key principle driving the structuring capabilities of this compound.
Fiber Network Formation and Anhydrous Gelation Mechanisms
The macroscopic manifestation of dextrin palmitate/ethylhexanoate's self-assembly is often the formation of a three-dimensional network of fibers, resulting in the gelation of the anhydrous liquid. ulprospector.comyoutube.com This process transforms a low-viscosity fluid into a structured, semi-solid gel. The gelation mechanism is typically initiated by dissolving the dextrin ester in the solvent at an elevated temperature to ensure molecular dispersion. Upon cooling, the solubility decreases, triggering the aggregation of the molecules.
These initial aggregates serve as nucleation sites for the growth of larger, elongated, or fibrous structures. As these fibers grow and interpenetrate, they form a continuous, entangled network that effectively immobilizes the solvent molecules within its interstices. ulprospector.com Studies on similar dextrin esters, like dextrin palmitate, have shown that these organogels are not typically composed of an entangled polymer network like in some polymer solutions, but rather an aggregation of sheet-like structures or colloidal particles. researchgate.net
Solvent Binding and Immobilization Phenomena within Gel Networks
Once the three-dimensional fiber network is established, it functions as a molecular cage, physically entrapping and immobilizing the solvent. ulprospector.com This immobilization is largely a physical phenomenon, where the bulk flow of the liquid is prevented by the capillary forces and the tortuous path created by the entangled fibers. The efficiency of solvent binding is directly related to the density and structural integrity of the network. While the majority of the solvent is physically entrapped, a fraction of solvent molecules may be more intimately associated with the network through weaker surface interactions, such as van der Waals forces with the hydrophobic side chains. Studies on analogous systems have shown that a small number of solvent molecules can be directly involved in and immobilized by the gelator network. nih.gov
Formation of Polymeric Ester Aggregates and Non-Aqueous Micellar Structures
At concentrations below that required for gelation, this compound can form discrete polymeric aggregates or non-aqueous micellar structures. Given its amphiphilic nature, in a non-polar solvent, it is plausible that inverted micelle-like structures form, where the polar dextrin cores are sequestered away from the solvent, and the hydrophobic fatty acid chains form a stabilizing outer corona. nih.govnih.govmdpi.com These self-assembled entities are precursors to the larger structures that constitute the gel network. The formation and morphology of these aggregates are dependent on factors such as the concentration of the dextrin ester, the nature of the solvent, and the temperature.
Influence of Molecular Structure and Derivatization on Self-Assembly Characteristics
The self-assembly behavior of this compound is intrinsically tied to its specific molecular architecture. The key variables that can be tailored during its synthesis have a profound impact on its performance as a gelling agent.
Degree of Substitution (DS): The DS represents the average number of fatty acid groups attached to each glucose unit of the dextrin backbone. nih.gov A higher DS increases the hydrophobicity of the molecule, which can enhance its interaction with oleaginous solvents and lead to the formation of stronger, more rigid gels. Conversely, a lower DS may be desirable for creating softer gels or for applications in more polar systems. The degree of substitution has been shown to be a critical factor in the properties of other polysaccharide esters. nih.govresearchgate.net
Fatty Acid Chain Composition: The use of a mixed-ester system, incorporating both the linear, saturated C16 palmitate and the branched C8 ethylhexanoate chains, introduces structural complexity. The long palmitate chains can pack efficiently, contributing to the stability of the network through strong van der Waals interactions. nih.gov The shorter, branched ethylhexanoate chains can disrupt this crystalline packing, potentially leading to the formation of more amorphous, flexible, and sometimes transparent gels. This combination allows for fine-tuning of the gel's texture and properties.
Molecular Weight of Dextrin: The chain length of the initial dextrin polymer also plays a role. A higher molecular weight backbone can lead to more effective network formation due to increased potential for entanglement, which can result in gels with higher viscosity and elasticity at lower concentrations.
The interplay of these structural features allows for the precise control of the supramolecular assembly of this compound, enabling its use as a versatile structuring agent in a wide array of anhydrous formulations.
Data Tables
Table 1: General Properties of this compound
| Property | Description |
|---|---|
| Compound Name | This compound |
| Chemical Class | Hydrophobically modified polysaccharide; Dextrin ester |
| INCI Name | This compound |
| Physical Form | Typically a white to pale yellow powder. atamanchemicals.com |
| Solubility | Generally insoluble in water; soluble in various oils and organic solvents upon heating. atamanchemicals.com |
| Primary Functions | Gelling agent, thickener, stabilizer in anhydrous systems. ulprospector.comyoutube.com |
Table 2: Influence of Molecular Parameters on Self-Assembly and Gel Properties
| Molecular Parameter | Influence on Self-Assembly and Gel Properties |
|---|---|
| Degree of Substitution (DS) | A higher DS generally increases the gel strength and efficiency in non-polar oils. nih.govgoogle.com |
| Fatty Acid Chain Length | Longer chains (e.g., palmitate) promote stronger van der Waals interactions, leading to more stable and rigid gel networks. nih.govresearchgate.net |
| Fatty Acid Chain Branching | Branched chains (e.g., ethylhexanoate) can disrupt crystalline packing, leading to more flexible and potentially transparent gels. google.com |
| Dextrin Molecular Weight | A higher molecular weight can lead to more effective network entanglement and higher gel viscosity. |
| Solvent Type | The polarity of the solvent dictates the balance of hydrophobic interactions and hydrogen bonding, affecting gel formation and properties. google.com |
Rheological Behavior of Dextrin Palmitate/ethylhexanoate Formulations
Viscoelastic Properties and Characterization in Oil and Anhydrous Systems
Formulations containing Dextrin (B1630399) Palmitate/Ethylhexanoate exhibit viscoelastic behavior, meaning they possess both viscous (fluid-like) and elastic (solid-like) properties. This dual nature is fundamental to creating desired product textures, such as the ability of a cream to hold its shape in a jar but spread easily on the skin. The viscoelastic properties are characterized by parameters such as the storage modulus (G') and the loss modulus (G''). G' represents the elastic component, or the energy stored and recovered per cycle of deformation, while G'' signifies the viscous component, or the energy dissipated as heat.
In oil-based systems, Dextrin Palmitate/Ethylhexanoate forms a three-dimensional network that entraps the oil molecules, leading to the formation of a gel. miyoshiamerica.com The strength and nature of this gel network are reflected in the viscoelastic moduli. Generally, in a gelled system, the storage modulus (G') is higher than the loss modulus (G''), indicating a more solid-like behavior at rest. This is characteristic of a structured fluid, where the internal network provides a certain rigidity.
A study on organogels formed from the related compound Dextrin Palmitate in liquid paraffin (B1166041) revealed that viscous organogels are formed at concentrations above 5% by weight. researchgate.net The viscoelastic properties of such systems can be measured using dynamic rheological tests, such as an oscillatory strain or frequency sweep. These tests provide insights into the microstructure and stability of the formulation. For instance, a higher G' value typically correlates with a firmer gel structure.
While specific quantitative data for this compound is not widely available in public literature, the following table illustrates typical viscoelastic data for a cosmetic gel, demonstrating the dominance of the elastic modulus.
Table 1: Representative Viscoelastic Properties of a Cosmetic Gel System
| Parameter | Value |
|---|---|
| Storage Modulus (G') | > Loss Modulus (G'') |
| Nature | Predominantly Elastic |
This table represents typical behavior for a structured gel and is for illustrative purposes.
Thixotropic Phenomena and Rheological Reversibility
One of the most significant rheological characteristics of this compound formulations is their thixotropy. miyoshiamerica.com Thixotropy is a time-dependent, shear-thinning property where a fluid's viscosity decreases under shear stress and then gradually recovers when the stress is removed. This behavior is crucial for cosmetic products, allowing them to be easily dispensed from packaging and spread smoothly during application, yet regain their structure and stay in place afterward.
Product data for a commercially available this compound, Rheopearl TT2, explicitly highlights its ability to form soft and thixotropic gels. miyoshiamerica.com This indicates that the gel structure is broken down upon stirring or rubbing, leading to a decrease in viscosity. When left to rest, the structure rebuilds, and the initial viscosity is recovered. This reversibility is a key feature, as it allows the product to maintain its stability and texture through multiple uses. miyoshiamerica.com The gels are also described as temperature-reversible, meaning they can be liquefied by heating and will re-form a gel upon cooling. atamanchemicals.com
Thixotropic behavior can be quantified using a thixotropic loop test. In this test, the shear rate is ramped up and then down, and the viscosity is measured. The area between the upward and downward curves, known as the hysteresis loop, represents the extent of thixotropy. A larger loop area indicates a higher degree of thixotropic breakdown.
The thixotropic behavior of this compound gels is a macroscopic manifestation of the collapse and restoration of the underlying molecular network. Research on Dextrin Palmitate organogels suggests that the gelling mechanism is not based on a simple entangled polymer network. researchgate.net Instead, it is proposed that the structure arises from the aggregation of colloidal particles of the dextrin ester, which form a network of sheet-like structures with lamellar arrangements. researchgate.net
When shear is applied, this network of aggregated particles is disrupted, leading to a decrease in viscosity and the observed flow. The bonds holding the aggregates together are broken, causing the gel to "collapse." The ease of this breakdown influences the spreadability of the product.
Once the shear is removed, the particles can re-associate due to forces such as hydrogen bonding and van der Waals interactions, allowing the network to reform. The rate and extent of this structural recovery are critical for product performance. For example, a rapid recovery is desirable in a hand lotion to prevent it from dripping after application. The ability of a this compound gel to return to its initial gel form and viscosity after being disturbed demonstrates the dynamic and reversible nature of its network. miyoshiamerica.com
Yield Stress and Flow Behavior in Complex Fluids
Formulations gelled with this compound are classified as complex fluids and often exhibit a yield stress. Yield stress is the minimum stress that must be applied to a material to initiate flow. Below the yield stress, the material behaves as a solid, deforming elastically. Above the yield stress, it flows like a liquid.
The presence of a yield stress is what allows a cream or lotion to remain in place on the skin and not drip under the force of gravity. It is a direct consequence of the internal structure of the gel network formed by the this compound. The strength of this network dictates the magnitude of the yield stress.
The flow behavior of such materials is typically non-Newtonian, meaning their viscosity is dependent on the shear rate. As previously discussed, they are often shear-thinning, where viscosity decreases as the shear rate increases. This combination of yield stress and shear-thinning behavior is highly desirable in many cosmetic formulations.
Table 2: Flow Behavior Characteristics of this compound Gels
| Property | Description | Implication for Use |
|---|---|---|
| Yield Stress | Minimum force required to initiate flow. | Prevents product from running; maintains shape. |
| Shear-Thinning | Viscosity decreases with increasing shear. | Easy to spread and apply. |
| Thixotropy | Viscosity recovers over time after shear is removed. | Product regains structure after application. |
Impact of Concentration and Solvation on Rheological Profiles
The rheological properties of this compound formulations are significantly influenced by the concentration of the gelling agent and the nature of the oil (the solvent).
Concentration: As the concentration of this compound in an oil is increased, the viscosity and yield stress of the resulting gel generally increase. Studies on the related Dextrin Palmitate have shown that viscous organogels form at concentrations above 5 wt%. researchgate.net Below a certain critical concentration, the system may behave as a viscous liquid rather than a true gel. Increasing the concentration of the dextrin ester leads to a more densely packed and interconnected network, resulting in a firmer and more viscous gel.
Solvation: The choice of oil plays a crucial role in the gelling efficiency and the final rheological profile. The polarity of the oil can affect the solubility and aggregation behavior of the dextrin ester. The interaction between the fatty acid chains of the this compound and the oil molecules determines the stability and structure of the gel network. For instance, the gelling ability of a related compound, dextrin palmitate, is known to be dependent on the type of oil used. kcia.or.kr The melting point of this compound gels varies depending on the oil it is mixed with, indicating different levels of interaction and network formation. miyoshiamerica.com In general, oils with a chemical structure that is more compatible with the palmitate and ethylhexanoate chains of the gelling agent will lead to more effective network formation. The polarity of the base oil has been shown to influence the rheological characteristics of lubricating greases, a principle that can be extended to cosmetic oil gels. mdpi.com
Rheological Modeling Approaches for this compound Systems (e.g., Herschel-Bulkley model)
To quantitatively describe the flow behavior of this compound formulations, various rheological models can be employed. For fluids that exhibit a yield stress and shear-thinning behavior, the Herschel-Bulkley model is often a suitable choice. researchgate.net
The Herschel-Bulkley model is a three-parameter model that relates shear stress (τ) to shear rate (γ̇):
τ = τ₀ + k * (γ̇)ⁿ
Where:
τ is the shear stress
τ₀ is the yield stress
k is the consistency index (a measure of the fluid's viscosity)
n is the flow behavior index
The flow behavior index, n, indicates the degree of shear-thinning or shear-thickening.
For a shear-thinning fluid, n < 1.
For a Newtonian fluid, n = 1 and τ₀ = 0.
For a shear-thickening fluid, n > 1.
Given that this compound gels are typically shear-thinning, the flow behavior index n would be expected to be less than 1. This model is advantageous because it accounts for the initial resistance to flow (yield stress) and the subsequent decrease in viscosity with increasing shear. By fitting experimental rheological data (shear stress vs. shear rate) to the Herschel-Bulkley equation, the parameters τ₀, k, and n can be determined, providing a comprehensive quantitative description of the formulation's flow properties. These parameters are valuable for quality control, product development, and predicting performance.
Table 3: Parameters of the Herschel-Bulkley Model
| Parameter | Symbol | Description |
|---|---|---|
| Yield Stress | τ₀ | The stress required to initiate flow. |
| Consistency Index | k | A measure of the system's viscosity. |
| Flow Behavior Index | n | Indicates the degree of shear-thinning (n<1) or shear-thickening (n>1). |
Interfacial Science and Emulsification Mechanisms of Dextrin Palmitate/ethylhexanoate
Surface Activity and Interfacial Tension Reduction Principles
Dextrin (B1630399) Palmitate/Ethylhexanoate functions as a surfactant, a molecule that possesses both a water-loving (hydrophilic) part, the dextrin backbone, and an oil-loving (lipophilic) part, the palmitate and ethylhexanoate chains. cosmileeurope.eu This dual nature allows it to position itself at the oil-water interface, reducing the natural tendency of the two phases to separate. The fundamental principle behind this is the reduction of interfacial tension.
In a system of two immiscible liquids, the molecules at the interface are subject to unequal forces of attraction from their neighboring molecules, creating a state of tension. Surfactants like Dextrin Palmitate/Ethylhexanoate migrate to this interface and orient themselves in a way that the hydrophilic dextrin portion interacts with the water molecules, and the lipophilic fatty acid chains interact with the oil molecules. This arrangement disrupts the strong cohesive forces between the molecules of each phase at the interface, thereby lowering the interfacial tension. cosmileeurope.eu This reduction in tension makes it energetically more favorable to create a larger interfacial area, which is essential for the formation of small, dispersed droplets characteristic of an emulsion.
Emulsion Stabilization Mechanisms in Oil-in-Water (O/W) and Water-in-Oil (W/O) Systems
The stability of these emulsions is crucial for their application and shelf-life. atamanchemicals.com this compound contributes to this stability through several key mechanisms.
Multimolecular Adsorption and Interfacial Film Formation at Immiscible Interfaces
One of the primary ways this compound stabilizes emulsions is by forming a protective film at the oil-water interface. This process involves the adsorption of multiple layers of the emulsifier molecules onto the surface of the dispersed droplets. This multimolecular film acts as a physical barrier, preventing the droplets from coming into direct contact and coalescing, which would lead to phase separation. The strength and coherence of this interfacial film are critical for the long-term stability of the emulsion.
Steric Stabilization Effects of Adsorbed Polysaccharide Chains
The dextrin component of the molecule, being a polysaccharide, plays a crucial role in a mechanism known as steric stabilization. Once the this compound molecules are adsorbed onto the droplet surface, the long, flexible dextrin chains extend into the continuous phase. When two droplets approach each other, these extended polysaccharide chains begin to overlap. This overlap creates a region of high polymer concentration, leading to an increase in local osmotic pressure, which in turn generates a repulsive force that pushes the droplets apart. This steric hindrance prevents the droplets from aggregating and eventually coalescing, thus maintaining the integrity of the emulsion.
Electrostatic Stabilization Considerations for Charged Interfaces
While this compound is a nonionic emulsifier, meaning it does not carry a net electrical charge, it can still be influenced by and contribute to electrostatic stabilization in certain contexts. In some formulations, other charged species may be present, or the oil or water phase itself may have a certain charge. The adsorption of the dextrin ester can modify the surface potential of the droplets. Moreover, in some modified dextrins, such as those treated with octenyl succinic anhydride (B1165640), the introduction of carboxyl groups can impart a negative charge, leading to electrostatic repulsion between droplets. This was demonstrated in a study where the absolute value of the ζ-potential of an octenyl succinic anhydride (OSA)-modified dextrin increased with higher levels of modification, indicating a greater negative charge and enhanced electrostatic stabilization. nih.gov
Role in Complex Emulsion Architectures (e.g., Multiple Emulsions) and Their Stability
This compound can also be utilized in the formation of more complex emulsion systems, such as multiple emulsions. ajptonline.com A common type is the water-in-oil-in-water (W/O/W) emulsion, where small water droplets are encapsulated within larger oil droplets, which are then dispersed in a continuous water phase. researchgate.net These intricate structures are inherently unstable and require a sophisticated combination of emulsifiers to maintain their integrity. ajptonline.com
In a W/O/W emulsion, a lipophilic emulsifier is typically used to stabilize the inner water-in-oil interface, while a hydrophilic emulsifier stabilizes the outer oil-in-water interface. This compound, with its versatile nature, could potentially contribute to the stability of either interface, depending on the specific formulation. The stability of multiple emulsions is a significant challenge, as they can break down through various mechanisms, including the coalescence of the inner droplets, the rupture of the oil layer, and osmotic pressure gradients. ajptonline.com The formation of a robust interfacial film by emulsifiers like this compound is crucial to prevent these destabilizing events.
| Factor | Influence on Emulsion Stability | Research Findings |
| Molecular Weight | The molecular weight of the dextrin backbone can affect the thickness and density of the interfacial film and the extent of steric hindrance. | A study on OSA-modified dextrin with a molecular weight of 1.041 × 10⁴ g/mol demonstrated its effectiveness as an emulsifier. nih.gov |
| Esterified Carboxyl Groups | The presence of charged groups, such as carboxyl groups from modification with agents like octenyl succinic anhydride, can introduce electrostatic repulsion, enhancing stability. | Increasing the addition of OSA from 0% to 8% on dextrin increased the absolute value of the ζ-potential from 25.37 mV to 34.57 mV, indicating greater electrostatic stabilization. nih.gov |
| Electric Charge | The overall surface charge of the emulsion droplets, influenced by the emulsifier and other components, dictates the strength of electrostatic repulsion between them. | A higher magnitude of zeta potential generally leads to more stable emulsions due to stronger repulsive forces. nih.gov |
Dispersibility and Particulate Interaction Dynamics Mediated by Dextrin Palmitate/ethylhexanoate
Mechanisms of Pigment and Insoluble Particulate Dispersion in Liquid Phases
The dispersion of solid particles, such as pigments, into a liquid phase is a complex process governed by a sequence of critical steps: wetting, de-agglomeration, and stabilization. cosmileeurope.euevonik.com Initially, dry pigment powders exist as agglomerates—clusters of primary particles loosely bound by weak van der Waals forces. evonik.com
Wetting: The first step involves the displacement of air from the surface of the pigment particles and its replacement with the liquid medium. evonik.com For effective wetting to occur, the surface tension of the liquid must be lower than the surface energy of the solid particle. evonik.com Compounds like Dextrin (B1630399) Palmitate/Ethylhexanoate, which function as surfactants and emulsifiers, facilitate this process by reducing the interfacial tension between the solid particle and the liquid phase. cosmileeurope.euatamanchemicals.com This action allows the liquid to spread more effectively across the particle surfaces.
De-agglomeration: Once wetted, mechanical energy, typically from high-shear mixers, is applied to break down the agglomerates into smaller aggregates or primary particles. evonik.com A good dispersing agent assists this process by penetrating the crevices of the agglomerates, helping to separate the particles and reducing the energy required for de-agglomeration. evonik.com
Stabilization: After the particles are separated, they have a natural tendency to re-aggregate to minimize their high surface energy. cosmileeurope.eu The final and most crucial step is stabilization, which prevents this flocculation. Dextrin Palmitate/Ethylhexanoate plays a vital role here by adsorbing onto the particle surfaces. atamanchemicals.comkplintl.comkcia.or.kr Its polymeric structure creates a protective barrier around each particle. This stabilization can occur through two primary mechanisms:
Electrostatic Stabilization: This mechanism is most relevant in aqueous systems where the dispersant imparts a similar electrical charge to all particles, causing them to repel each other. evonik.com
Steric Stabilization: In non-aqueous systems, where this compound is predominantly used, stabilization is achieved sterically. The long, solvent-compatible chains (the palmitate and ethylhexanoate groups) extend from the particle surface into the surrounding liquid, creating a physical barrier that prevents particles from getting close enough to aggregate. evonik.comuniqchem.com
This compound is particularly effective in uniformly dispersing dyes and pigments within various formulations, ensuring color consistency and product stability. atamanchemicals.comkplintl.com
Surface Modification Strategies of Inorganic and Organic Particulates for Enhanced Dispersion Affinity
The affinity between a particle's surface and the dispersing agent is crucial for creating a stable dispersion. evonik.compcimag.com Often, the native surface of a pigment, whether inorganic (like titanium dioxide or iron oxides) or organic, is not optimally compatible with the dispersion medium or the stabilizing polymer. evonik.comuniqchem.com To overcome this, various surface modification or treatment strategies are employed to enhance the dispersion affinity, particularly for systems utilizing oil-soluble polymers like this compound.
The primary goal of surface modification is to alter the surface chemistry of the particulate to promote better interaction with the dispersing agent. This is often achieved by creating "anchor points" on the pigment surface to which the dispersant can more strongly adsorb. evonik.compcimag.com For non-aqueous systems where this compound is effective, treatments that increase the lipophilic (oil-loving) nature of the particle surface are beneficial.
Common Surface Modification Techniques:
| Modification Strategy | Description | Mechanism of Enhanced Affinity | Target Particulates |
| Silanization | Treatment with organosilanes (e.g., alkoxysilanes). researchgate.net The silane (B1218182) chemically bonds to hydroxyl groups on the particle surface. | The organic functional group of the silane can be chosen to be hydrophobic, creating a lipophilic surface that has a strong affinity for the oil phase and the lipophilic chains of this compound. pcimag.comresearchgate.net | Inorganic pigments (Titanium Dioxide, Iron Oxides), Fillers (Silica, Talc) |
| Polymeric Coating | Adsorption of a thin layer of a secondary polymer onto the particle surface during manufacturing. | This layer can be designed with specific functional groups that act as strong anchoring sites for the primary dispersant (e.g., this compound). pcimag.com | Organic and Inorganic Pigments |
| Acid/Base Treatment | Treating the pigment surface with an acidic or basic derivative of a molecule that has a high affinity for the pigment. | This creates charged sites or specific functional groups on the surface that can interact strongly with the dispersant via chemisorption or strong hydrogen bonding. pcimag.com | High-Performance Organic Pigments (e.g., DPP pigments) |
| Mechanical Fusion | A dry process where fine particles of a surface modifying agent are mechanically embedded onto the surface of a core particle. | This physically alters the surface composition, making it more compatible with the dispersion medium and improving wetting and adhesion of the dispersant. | Polymeric resins, Inorganic powders |
By pre-treating pigments with these methods, formulators can ensure a more robust and permanent adsorption of this compound, leading to significantly improved dispersion stability and rheological properties. pcimag.com
Stabilization of Dispersions in Non-Aqueous and Polyol Media
This compound excels as a stabilizer in non-aqueous and polyol-based systems, which are common in cosmetics, personal care, and industrial applications. atamanchemicals.comkplintl.comkplintl.com Its effectiveness stems from its unique molecular structure and its ability to form robust gel networks and provide steric hindrance.
Stabilization in Non-Aqueous Media:
In non-aqueous liquids such as oils, esters, and paraffins, electrostatic repulsion is ineffective for stabilization. evonik.com Stability is almost entirely dependent on steric stabilization. This compound, a polymeric ester, is exceptionally suited for this role. kplintl.com
Mechanism: The dextrin backbone has a certain polarity and can anchor to the particle surface, especially if the surface has sites for hydrogen bonding. evonik.com The long, flexible, and highly oil-soluble palmitate and ethylhexanoate chains then extend from the particle surface into the non-polar medium. When two particles approach each other, these polymer chains begin to overlap and compress. This is entropically unfavorable and creates a repulsive force that pushes the particles apart, preventing flocculation and settling. evonik.comuniqchem.com
Viscosity Control: Beyond steric repulsion, this compound also functions as an effective oil-phase gelling agent and thickener. atamanchemicals.comkplintl.comkcia.or.kr By forming a three-dimensional network within the liquid phase, it increases the viscosity of the medium. This increased viscosity slows down the random Brownian motion of the particles and reduces the rate of sedimentation, further contributing to the long-term stability of the dispersion.
Stabilization in Polyol Media:
Polyols (e.g., glycerin, propylene (B89431) glycol, polyethylene (B3416737) glycol) are organic compounds with multiple hydroxyl groups, making them polar. They are widely used in polyurethane manufacturing and cosmetics. Dispersing pigments evenly within polyols is critical for applications like creating colored polyurethane foams or elastomers. prismacolour.com
Compatibility: The polyol carrier in a dispersion ensures compatibility with the final polyurethane system. prismacolour.com this compound, with its dextrin backbone containing hydroxyl groups, exhibits good compatibility with polyol media.
Function: It acts as a stabilizer for the pigment dispersion within the polyol carrier. kplintl.comprismacolour.com By adsorbing onto the pigment surfaces, it prevents their aggregation before and during the polymerization reaction with isocyanates. This ensures uniform color distribution throughout the final solid material.
Research Findings on Dextrin Ester Efficacy:
| Medium | Function of Dextrin Ester | Observed Outcome |
| Liquid Paraffins, Esters, Higher Alcohols | Gelling Agent, Stabilizer atamanchemicals.com | Formation of stable, transparent oil gels; increased viscosity. kcia.or.kr |
| Cosmetic Oil Phases (w/o and o/w) | Emulsion Stabilizer, Pigment Dispersant atamanchemicals.comkplintl.com | Improved stability of the emulsion and uniform dispersion of pigments. kplintl.comkcia.or.kr |
| Polyol Systems | Dispersion Stabilizer prismacolour.com | Consistent and vibrant color throughout the polyurethane system, reduced pigment settling. prismacolour.com |
Interfacial Interactions between this compound and Dispersed Phase Surfaces
The stabilizing power of this compound is fundamentally rooted in its behavior at the interface between the solid particulate surface and the liquid continuous phase. As an amphiphilic polymer, it possesses distinct regions with different affinities, allowing it to bridge these two dissimilar phases effectively. cosmileeurope.eu
The molecule consists of a hydrophilic (water-attracting) dextrin backbone and lipophilic (oil-attracting) fatty acid chains (palmitate and ethylhexanoate). cosmileeurope.eu This dual nature dictates its orientation at an interface. The specific interactions depend on the nature of the particle surface and the liquid medium.
In Non-Aqueous Systems:
In a typical scenario, such as a pigment dispersed in an oil or ester, the interaction is as follows:
Anchoring: The dextrin backbone, being more polar than the surrounding oil, serves as the "anchor group." evonik.com It adsorbs onto the pigment surface, particularly inorganic pigments which often have polar sites (e.g., metal oxides) that can form hydrogen bonds or dipole-dipole interactions with the hydroxyl groups on the dextrin. evonik.com
Steric Shielding: Once anchored, the long, flexible, and oil-soluble palmitate and ethylhexanoate chains project away from the particle surface and into the continuous oil phase. uniqchem.com These chains are well-solvated by the oil, meaning they interact favorably with the medium. This creates a stabilizing steric barrier or "hairy layer" around the particle.
Advanced Analytical Characterization of Dextrin Palmitate/ethylhexanoate Systems
Spectroscopic Analysis of Molecular Structure and Intermolecular Interactions
Spectroscopy is a fundamental tool for probing the molecular characteristics of Dextrin (B1630399) Palmitate/Ethylhexanoate. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information on its chemical structure, conformational state, and the non-covalent interactions that govern its macroscopic properties.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups within the Dextrin Palmitate/Ethylhexanoate molecule and serves as a definitive chemical fingerprint. The successful esterification of the dextrin backbone with palmitate and ethylhexanoate moieties is readily confirmed by FTIR analysis. The appearance of a strong absorption band around 1740-1750 cm⁻¹, characteristic of the C=O stretching vibration of the ester carbonyl group, is a primary indicator of the modification. Concurrently, a decrease in the intensity of the broad O-H stretching band, typically found around 3300-3500 cm⁻¹ in the parent dextrin, signifies the consumption of hydroxyl groups during the esterification reaction.
Beyond simple identification, FTIR is highly sensitive to changes in the molecular environment, making it an excellent tool for analyzing intermolecular interactions, such as hydrogen bonding. researchgate.net In gelled or formulated systems, shifts in the positions of the C=O and O-H bands can provide evidence of hydrogen bond formation between polymer chains or between the polymer and a solvent. researchgate.net For instance, a shift of the C=O band to a lower wavenumber may indicate that the carbonyl groups are acting as hydrogen bond acceptors, an interaction crucial for the formation and stability of gel networks. Differential spectra can be used to compare the material before and after processes like thermal treatment or hydration to highlight structural changes. researchgate.net
Table 1: Characteristic FTIR Absorption Bands for this compound Analysis
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
|---|---|---|
| ~3300-3500 | O-H stretching | Indicates residual hydroxyl groups on the dextrin backbone. Intensity decreases upon esterification. |
| ~2850-2960 | C-H stretching | Aliphatic C-H bonds from the palmitate and ethylhexanoate chains. |
| ~1740-1750 | C=O stretching | Confirms the presence of ester linkages formed during synthesis. |
This table is generated based on established infrared spectroscopy correlation charts and data from related polysaccharide ester analyses.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides unparalleled detail regarding the precise molecular structure of this compound. It is instrumental in confirming the covalent attachment of the fatty acid chains to the dextrin backbone and can be used to determine the degree of substitution (DS)—the average number of ester groups per glucose unit.
In the ¹H NMR spectrum, new signals appear that are absent in the spectrum of the unmodified dextrin. These include resonances corresponding to the protons of the palmitate and ethylhexanoate chains, such as the terminal methyl (CH₃) groups (typically below 1.0 ppm), the multiple methylene (B1212753) (CH₂) groups of the long alkyl chains (around 1.2-1.6 ppm), and the α-methylene protons adjacent to the carbonyl group (around 2.3 ppm). The anomeric protons of the dextrin glucose units remain visible, typically in the region of 4.5-5.5 ppm.
¹³C NMR spectroscopy complements this by providing information on the carbon skeleton. The carbonyl carbon of the ester group gives a characteristic signal in the 170-175 ppm region. Shifts in the signals of the dextrin backbone carbons, particularly at the substitution sites (C-2, C-3, and C-6 of the glucose units), confirm where esterification has occurred. Advanced 2D NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, allowing for a complete and unambiguous assignment of the molecular structure and providing insights into the conformational preferences of the molecule in solution. atamanchemicals.com
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Proton Assignment | Interpretation |
|---|---|---|
| ~0.8-1.0 | -CH₃ | Terminal methyl groups of palmitate and ethylhexanoate chains. |
| ~1.2-1.6 | -(CH₂)n- | Methylene groups of the long alkyl chains. |
| ~2.3 | -CH₂-C=O | Methylene protons alpha to the ester carbonyl group. |
| ~3.5-4.0 | Dextrin backbone protons | Protons on the glucose rings (non-anomeric). |
This table is generated based on typical chemical shift ranges for fatty acid esters and polysaccharides.
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. doi.org It detects non-elastic scattering of laser light, providing information about the vibrational modes of molecules. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the hydrocarbon backbone of the palmitate and ethylhexanoate side chains.
In the analysis of this compound, Raman spectroscopy can be used to probe the conformational order of the alkyl chains. The C-H stretching region (2800-3000 cm⁻¹) and the skeletal C-C stretching modes (1000-1150 cm⁻¹) are sensitive to the trans/gauche conformational ratio of the chains, offering insights into chain packing and crystallinity within a gel network.
Furthermore, Raman spectroscopy is a valuable tool for assessing intermolecular bonding. doi.org The formation of hydrogen bonds can induce shifts in the vibrational frequencies of participating groups. researchgate.net Low-frequency Raman spectroscopy (below 300 cm⁻¹) can directly probe intermolecular modes, such as lattice vibrations in crystalline domains or the hydrogen-bond stretching and bending modes in an amorphous network. researchgate.net This allows for a direct assessment of the collective interactions that give rise to the material's bulk properties, which is difficult to achieve with other techniques. doi.orgmdpi.com
Microscopic Techniques for Supramolecular Morphology and Network Visualization
While spectroscopy reveals molecular-level details, microscopy techniques are essential for visualizing the larger, supramolecular structures that this compound forms, which are directly responsible for its function as a thickener and stabilizer.
Scanning Electron Microscopy (SEM) is a premier technique for studying the three-dimensional morphology of this compound systems, particularly in their gelled or solid state. After appropriate sample preparation, such as freeze-drying to remove the solvent while preserving the structure, SEM can provide high-resolution images of the gel network.
These images reveal critical information about the supramolecular architecture, including the porosity, pore size distribution, and the interconnectivity of the polymer network. The structure can appear as a matrix of entangled fibers, interconnected sheets, or other complex arrangements. This microstructural information is vital for understanding the mechanical properties of the gel and its ability to entrap and hold the liquid phase. In emulsion systems stabilized by this compound, cryo-SEM can be used to visualize the morphology of the dispersed oil droplets and how the polymer arranges itself at the oil-water interface to provide stabilization.
Thermal Analysis for Phase Transitions and Stability of Formulations
Thermal analysis techniques measure the physical and chemical properties of a material as a function of temperature. They are indispensable for characterizing the phase behavior, thermal stability, and compatibility of this compound within formulations.
Differential Scanning Calorimetry (DSC) is the most common thermal analysis technique used for these systems. malvernpanalytical.com DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the detection of thermal transitions. nih.gov For this compound, DSC can identify the melting point (Tm) of crystalline domains formed by the packing of the fatty acid side chains, which is reported to be in the range of 80-130 °C. atamanchemicals.com It can also detect the glass transition temperature (Tg), which characterizes the transition from a rigid, glassy state to a more rubbery state in the amorphous regions of the polymer. nih.gov These parameters are crucial for understanding the temperature-dependent behavior of formulations. nih.gov
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the material. torontech.com By measuring the change in mass as a function of temperature, TGA determines the temperature at which the compound begins to degrade. nih.govtorontech.com This is critical for defining the upper temperature limit for processing and storage of products containing this compound.
Table 3: Summary of Thermal Analysis Data for Dextrin Esters
| Analytical Technique | Parameter Measured | Typical Findings for Dextrin Esters | Significance |
|---|---|---|---|
| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm), Glass Transition Temperature (Tg), Enthalpy of fusion (ΔH) | Tm: 80-130 °C. atamanchemicals.com Tg depends on moisture content and degree of substitution. nih.gov | Characterizes phase transitions, crystallinity, and the operational temperature range of formulations. malvernpanalytical.comnih.gov |
This table consolidates representative data from thermal analyses of dextrin and its esters.
Theoretical and Computational Approaches in Dextrin Palmitate/ethylhexanoate Research
Molecular Dynamics Simulations of Self-Assembly and Interfacial Phenomena
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular-level processes over time. In the context of Dextrin (B1630399) Palmitate/Ethylhexanoate, these simulations are particularly valuable for understanding its self-assembly behavior and its interactions at interfaces, which are crucial for its function as a structuring and stabilizing agent.
The self-assembly of Dextrin Palmitate/Ethylhexanoate in various solvents is a key aspect of its utility. MD simulations can elucidate the driving forces behind the aggregation of these molecules into larger, ordered structures. These simulations can track the formation of micelles or other aggregates, revealing the roles of hydrophobic interactions between the palmitate and ethylhexanoate chains and the hydrophilic nature of the dextrin backbone. By analyzing the simulation trajectories, researchers can determine critical parameters such as the critical micelle concentration (CMC) and the size and shape of the resulting aggregates.
Interfacial phenomena are also critical to the performance of this compound, particularly in emulsions where it stabilizes oil-water interfaces. MD simulations can model the behavior of this molecule at such interfaces, showing how it orients itself to minimize the interfacial tension. These simulations can provide insights into the packing of the molecules at the interface, the thickness of the interfacial layer, and the strength of the interactions with both the oil and water phases. This information is vital for understanding its emulsifying and stabilizing properties.
Table 1: Representative Parameters for Molecular Dynamics Simulations of Dextrin Esters
| Parameter | Typical Value/Condition | Significance |
|---|---|---|
| Force Field | CHARMM, GROMOS, AMBER | Describes the potential energy of the system based on atomic positions. |
| Simulation Time | 100 ns - 1 µs | Duration of the simulation to observe relevant molecular events. |
| Temperature | 298 K - 323 K (25 °C - 50 °C) | Simulates relevant environmental conditions for cosmetic applications. |
| Pressure | 1 atm | Standard atmospheric pressure. |
Computational Modeling of Rheological Behavior and Network Formation
The rheological properties of a formulation—how it flows and deforms—are critical for consumer acceptance and product performance. This compound is often used to modify the viscosity and texture of cosmetic products. Computational modeling provides a means to predict and understand these rheological behaviors, linking them to the underlying molecular structure and interactions.
Computational rheology models can simulate the response of a this compound-containing fluid to applied stress or strain. These models can range from coarse-grained approaches, which simplify the molecular representation to study larger systems and longer timescales, to more detailed mesoscale models. By simulating shear flow, for instance, these models can predict the viscosity of the system and how it changes with shear rate (shear-thinning or shear-thickening behavior).
A key aspect of the rheological contribution of this compound is its ability to form networks within a formulation. Computational models can simulate the formation of these networks, where individual polymer chains interact and entangle to create a three-dimensional structure. These models can help to identify the nature of the network junctions (e.g., physical entanglements, hydrogen bonds) and how the network structure influences the macroscopic rheological properties, such as yield stress and viscoelasticity.
Table 2: Common Rheological Models Used in Computational Fluid Dynamics
| Rheological Model | Constitutive Equation | Description |
|---|---|---|
| Power Law Model | Describes shear-thinning (n < 1) and shear-thickening (n > 1) fluids. | |
| Bingham Plastic Model | Represents materials that behave as a rigid body at low stresses but flow as a viscous fluid at high stress. |
Structure-Property Relationship Predictions through Quantum Chemistry and Statistical Mechanics
Understanding the relationship between the molecular structure of this compound and its macroscopic properties is fundamental to designing new variants with tailored functionalities. Quantum chemistry and statistical mechanics provide the theoretical frameworks to make these predictions.
Quantum chemistry methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure and energetic properties of the this compound molecule. These calculations can provide insights into bond strengths, molecular geometries, and the distribution of electric charge within the molecule. This information is crucial for understanding the reactivity of the molecule and the nature of its intermolecular interactions, such as hydrogen bonding and van der Waals forces. These fundamental parameters can then be used to develop more accurate force fields for larger-scale molecular dynamics simulations.
Statistical mechanics bridges the gap between the microscopic properties of molecules and the macroscopic properties of the bulk material. By applying statistical principles to large ensembles of molecules, it is possible to predict thermodynamic properties such as free energy, enthalpy, and entropy. For this compound, statistical mechanics can be used to model phase behavior, predict solubility in different solvents, and understand the thermodynamics of self-assembly and network formation. Quantitative Structure-Property Relationship (QSPR) models, which are based on statistical methods, can be developed to correlate specific structural features of the molecule with observed properties, providing a predictive tool for screening new candidate structures. nih.gov
Table 3: Predicted Molecular Descriptors from Quantum Chemistry Calculations
| Property | Description | Relevance to this compound |
|---|---|---|
| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Influences intermolecular interactions and solubility in polar solvents. |
| Polarizability | The tendency of the electron cloud of a molecule to be distorted by an external electric field. | Affects van der Waals interactions and refractive index. |
Historical Perspectives and Evolution of Dextrin Palmitate/ethylhexanoate Research
Early Developments in Dextrin (B1630399) Ester Chemistry and Industrial Production
The journey to creating complex esters like Dextrin Palmitate/Ethylhexanoate began with the discovery and industrialization of its backbone structure, dextrin. Dextrin, a group of low-molecular-weight carbohydrates, was first discovered in 1811 by Edme-Jean Baptiste Bouillon-Lagrange through the process of starch pyrolysis. wikipedia.orgatamanchemicals.com Dextrins are produced by the hydrolysis of starch, a process that breaks the long glucose chains of starch into smaller polymers. wikipedia.orgatamanchemicals.com
Industrial production of dextrins, often called pyrodextrins, typically involves heating dry starch, sometimes with the addition of an acid catalyst like hydrochloric acid. wikipedia.orgbplittleford.com This process, known as roasting or pyrolysis, results in white, yellow, or brown powders that are partially or fully water-soluble and have lower viscosity than the original starch. wikipedia.orgchempedia.info These early industrial processes were often multi-step, labor-intensive, and could lead to batch-to-batch inconsistencies. bplittleford.com
While dextrin has been produced industrially for over a century for uses in adhesives, textiles, and food, the development of esterified dextrins is a more recent advancement. chempedia.info The synthesis of dextrin esters was driven by advancements in surfactant chemistry in the mid-20th century. Specifically, the synthesis of Dextrin Palmitate began to gain significant traction in the 1980s as industries, particularly the cosmetics sector, sought biodegradable, nonionic emulsifiers derived from renewable resources. This shift was motivated by the need for functional ingredients that could act as thickeners, emulsifiers, and stabilizers in various formulations. atamanchemicals.comnaturalpoland.com
Table 1: Milestones in Dextrin and Dextrin Ester Development
| Date | Development | Significance |
|---|---|---|
| 1811 | Discovery of Dextrin | Edme-Jean Baptiste Bouillon-Lagrange first identifies dextrin, laying the groundwork for starch-derived polymers. wikipedia.orgatamanchemicals.com |
| Mid-19th Century | Industrial Dextrin Production | Processes for manufacturing dextrins (British gums) are developed for applications like adhesives. chempedia.info |
| Mid-20th Century | Advancements in Surfactant Chemistry | Spurs the development of esterified dextrins as functional alternatives to existing surfactants. |
| 1980s | Increased Interest in Dextrin Palmitate | The cosmetics industry seeks biodegradable, renewable emulsifiers, leading to increased research and use of dextrin esters. |
Evolution of Synthesis and Formulation Methodologies for Enhanced Performance
The methodologies for synthesizing dextrin esters have evolved significantly to improve performance, yield, and safety. Early methods for producing dextrin esters involved direct esterification, often requiring high temperatures and catalysts which could result in inconsistent product quality. atamanchemicals.com
Modern synthesis of this compound involves more controlled and specific chemical reactions. It is typically produced by reacting dextrin with a mixture of palmitic acid chloride and 2-ethylhexanoic acid chloride. atamanchemicals.com Patents reveal various refined methodologies aimed at enhancing the final product's properties. For instance, innovations have focused on the selection of reaction solvents and catalysts to control the degree of reactivity and reaction yield, which in turn determines the physical properties of the final ester, such as the transparency of the oil gels it forms. google.com Some methods disclose dispersing dextrin in an amide solvent like dimethylformamide, adding the fatty acids (e.g., palmitic acid), and using a catalyst such as sulfamic acid or tranexamic acid at high temperatures (150-160°C) for several hours to facilitate the esterification reaction. google.com Other patented processes describe using N-ethyl-2-pyrrolidone as a reaction solvent and reacting dextrin with the respective acyl chlorides, followed by precipitation, neutralization, and drying to obtain the final this compound. google.com
The evolution of these synthesis methods has been driven by the desire to overcome issues like low yield, complex preparation processes, and poor product performance found in earlier techniques. atamanchemicals.com
Table 2: Overview of Dextrin Ester Synthesis Methodologies from Patent Literature
| Patent/Source | Methodology Summary | Key Features & Objectives |
|---|---|---|
| CN111154004A | Dispersing dextrin in an amide solvent (dimethylformamide), adding palmitic acid and a catalyst (sulfamic acid or tranexamic acid), and reacting at 150-160°C. google.com | Aims for high synthesis yield and stable product performance. google.com |
| WO2023106449A1 | Reacting dextrin with acyl chlorides (palmitoyl chloride and ethylhexanoyl chloride) in N-ethyl-2-pyrrolidone solvent, followed by precipitation with methanol (B129727) and purification. google.com | Focuses on using less toxic solvents to improve safety and enhancing the transparency of the resulting oil gel. google.com |
| General Esterification | Reaction of dextrin with fatty acid derivatives, sometimes using enzymatic catalysts like lipases under controlled pH and temperature. | Offers a biodegradable and renewable route; parameters can be optimized for yield. |
In parallel with synthesis advancements, formulation methodologies have also evolved. Initially used as simple thickeners, formulators now utilize this compound for sophisticated textural and stability enhancements. personalcaremagazine.comgoogle.com It is recognized for its ability to form stable oil gels, control the viscosity and hardness of oil-based formulas, and improve the stability of both water-in-oil (W/O) and oil-in-water (O/W) emulsions. atamanchemicals.comevolutioningredients.com The selection of a dextrin ester with a specific fatty acid composition is crucial and is chosen based on the type of oil being used in the formulation. researchgate.net Advanced formulation techniques leverage its thixotropic properties, which allow a product to thin upon application and then regain its viscosity, preventing dripping and improving spreadability. google.comgoogleapis.com
Key Academic Contributions and Milestones in Understanding its Functional Mechanisms
Academic research has been instrumental in elucidating the functional mechanisms of dextrin esters, moving beyond simple observation to a molecular-level understanding of their behavior in formulations. Key contributions have focused on their unique rheological and structural properties in oil-based systems.
A significant milestone was the characterization of the organogels formed by dextrin esters. Studies using rheology, Transmission Electron Microscopy (TEM), Differential Scanning Calorimetry (DSC), and Synchrotron Radiation X-Ray Scattering (SAXS) have provided deep insights. researchgate.net Research on Dextrin Palmitate in liquid paraffin (B1166041) revealed that the resulting organogels are not formed by a typical entangled polymer network. researchgate.net Instead, the gel structure is an aggregation of sheet-like structures composed of dextrin palmitate, which form colloidal particles. researchgate.net
Further research has highlighted how the molecular structure of the dextrin ester dictates its function. The choice of fatty acids (e.g., linear vs. branched) and the average degree of substitution per glucose unit are critical parameters that influence solubility, gelling power, and the sensory profile of the final product. google.comgoogle.com For example, a higher degree of substitution can lead to better solubility in oil and prevent issues like odor generation that can occur if high temperatures are needed for dissolution. google.com
Table 3: Summary of Key Academic Research Findings on Dextrin Ester Mechanisms
| Research Focus | Methodologies Used | Key Findings & Milestones |
|---|---|---|
| Organogel Structure | Rheology, TEM, SAXS, USAXS, DSC | Demonstrated that dextrin palmitate forms organogels through the aggregation of colloidal, sheet-like structures with lamellae, not a typical entangled polymer network. researchgate.netscispace.com |
| Rheological Behavior | Oscillatory and steady shear rheometry | Characterized the high thixotropy of dextrin ester gels, explaining their desirable application properties (e.g., good spreadability, shape retention). google.comgoogleapis.comamericanpharmaceuticalreview.com Revealed that the gels do not obey the Cox-Merz rule. researchgate.net |
| Structure-Function Relationship | Chemical Synthesis & Performance Testing | Established that the type of fatty acid (linear vs. branched) and the degree of substitution directly impact gelling ability, transparency, and stability. google.comgoogleapis.comgoogle.com |
| Shear-Induced Structures | Simultaneous SAXS and Viscosity Measurements | Showed that applying shear can induce anisotropy (direction-dependent structure) in the gel, providing insight into its flow mechanics. researchgate.net |
Emerging Research Frontiers and Future Directions in Dextrin Palmitate/ethylhexanoate Science
Development of Novel Derivatizations and Co-Polymers for Tuned Functionality
The inherent versatility of the dextrin (B1630399) backbone allows for a wide range of chemical modifications, opening avenues for creating novel derivatives and co-polymers of Dextrin Palmitate/Ethylhexanoate with precisely tuned functionalities. Current research efforts are moving beyond simple esterification to explore more complex molecular architectures.
One promising area of investigation is the synthesis of co-polymers where this compound is grafted onto or blended with other polymers. This approach aims to combine the unique properties of this compound, such as its excellent oil-gelling and emulsifying capabilities, with the desirable characteristics of other polymers, like enhanced mechanical strength, thermal stability, or specific responsiveness to external stimuli. For instance, co-polymerization with hydrophilic polymers could lead to the development of amphiphilic materials with unique self-assembly behaviors in aqueous and non-aqueous media, suitable for advanced emulsion systems.
Furthermore, research is being directed towards the selective modification of the remaining hydroxyl groups on the dextrin backbone of this compound. This could involve the introduction of other functional groups, such as carboxylates, amines, or sulfates, to impart new properties like pH-responsiveness, mucoadhesion, or enhanced biodegradability. A patent has described the preparation of a dextrin 2-ethylhexanoic acid/palmitic acid ester, indicating the feasibility of producing mixed esters with varying fatty acid compositions to fine-tune their properties. google.com The synthesis of such derivatives could be achieved through controlled chemical or enzymatic reactions.
A key challenge in this field is to achieve a high degree of control over the derivatization process to ensure batch-to-batch consistency and to tailor the final properties of the material with high precision. Advanced analytical techniques are crucial for characterizing these novel derivatives and understanding the structure-property relationships.
Exploration of Sustainable and Green Synthesis Routes
The traditional synthesis of this compound often involves the use of organic solvents and catalysts that raise environmental concerns. google.com Consequently, a significant research thrust is focused on developing greener and more sustainable synthesis routes for this compound.
Enzymatic synthesis represents a highly promising alternative to conventional chemical methods. The use of lipases as catalysts for the esterification of dextrin with palmitic and ethylhexanoic acids is being explored. rsc.org Enzymatic reactions offer several advantages, including high specificity, mild reaction conditions (lower temperature and pressure), and reduced byproduct formation, leading to a more environmentally friendly process. rsc.org
Another innovative approach is the use of ionic liquids (ILs) as a green reaction medium for the synthesis of sugar fatty acid esters. rsc.orgnih.govresearchinschools.org ILs are non-volatile solvents with tunable properties that can enhance the solubility of polysaccharides like dextrin, potentially leading to higher reaction yields and easier product separation. rsc.orgyoutube.com Research into the use of deep eutectic solvents (DESs), a class of ILs, is also gaining traction as a more sustainable option. rsc.org A patent has highlighted a method for producing this compound using N-ethyl-2-pyrrolidone as a reaction solvent, which may offer advantages in terms of reduced environmental impact compared to more hazardous solvents. google.com
The development of solvent-free reaction systems is another key area of investigation. These methods, which involve the direct reaction of the starting materials in the absence of a solvent, can significantly reduce waste and energy consumption. Additionally, the use of renewable raw materials and the implementation of circular economy principles, such as the recycling of catalysts and solvents, are integral to the development of truly sustainable manufacturing processes for this compound. A comprehensive life cycle assessment of these emerging synthesis routes will be essential to quantify their environmental benefits and to guide future research and industrial implementation.
Integration into Advanced Soft Material Systems and Functional Formulations
Beyond its established applications, researchers are exploring the integration of this compound into advanced soft material systems and functional formulations for a range of non-clinical applications. Its ability to act as a gelling agent for various oils makes it a candidate for creating structured oleogels with tailored rheological properties. kplintl.comchemecosmetics.com These oleogels can find use in diverse areas such as bio-based lubricants, specialty inks, and as matrices for the controlled release of active, non-pharmaceutical ingredients.
The development of stimuli-responsive materials based on this compound is a particularly exciting frontier. mdpi.com By incorporating stimuli-responsive moieties into the polymer structure, it may be possible to create "smart" gels that undergo a change in their viscosity or release entrapped compounds in response to external triggers like temperature, pH, or light. mdpi.com Such materials could be utilized in applications like smart coatings, sensors, or controlled-release systems for agricultural or industrial chemicals.
Another area of active research is the use of this compound in the formulation of Pickering emulsions. These are emulsions stabilized by solid particles, and the amphiphilic nature of this compound could allow it to adsorb at the oil-water interface, providing excellent long-term stability without the need for traditional surfactants. These highly stable emulsions could be beneficial in the formulation of advanced adhesives, coatings, and specialty fluids.
The compatibility of this compound with a wide range of oils, including mineral, vegetable, and ester oils, further expands its potential for use in diverse formulations. ulprospector.com Research into its performance in complex multi-component systems and its interaction with other formulation ingredients is crucial for unlocking its full potential in these advanced applications.
Advanced Predictive Modeling for Rational Design of this compound Systems and Formulations
The development of new this compound derivatives and formulations can be a time-consuming and resource-intensive process. Advanced predictive modeling techniques offer a powerful tool to accelerate this process through rational design.
Molecular dynamics (MD) simulations can provide valuable insights into the molecular-level behavior of this compound. mdpi.comnih.govresearchgate.net These simulations can be used to study its conformation in different solvents, its interactions with oil and water molecules, and the self-assembly process that leads to gel formation. By understanding these fundamental mechanisms, researchers can predict how changes in the molecular structure, such as the degree of substitution or the type of fatty acid chains, will affect the macroscopic properties of the material. While there are no specific MD simulations reported for this compound, studies on other ester-based lubricants and polysaccharide systems demonstrate the potential of this approach. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their functional properties, such as emulsifying capacity or gelling strength. Once a reliable QSAR model is established, it can be used to screen virtual libraries of candidate molecules and to identify promising new derivatives with desired properties before they are synthesized in the lab.
Machine learning (ML) algorithms are also emerging as a powerful tool for predicting the rheological properties of complex formulations. nih.govresearchgate.netmdpi.comelsevierpure.com By training ML models on experimental data, it is possible to predict the viscosity and other rheological parameters of this compound-based systems as a function of their composition and processing conditions. This can significantly reduce the number of experiments required for formulation optimization.
Computational Fluid Dynamics (CFD) can be employed to simulate the behavior of this compound in various processing operations, such as mixing and emulsification. rjptonline.org This can help in optimizing process parameters to achieve desired product characteristics and to ensure scalability from the lab to industrial production.
The integration of these predictive modeling techniques into the research and development workflow will enable a more efficient and targeted approach to the design of novel this compound-based materials and formulations with tailored functionalities for a wide range of advanced applications.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing dextrin palmitate/ethylhexxoate, and how do reaction conditions influence esterification efficiency?
- Methodological Answer : The compound is synthesized via esterification of dextrin with palmitic and ethylhexanoic acids. Key parameters include:
- Catalyst selection : Acidic catalysts (e.g., sulfuric acid) or enzymatic methods (lipases) optimize ester bond formation .
- Temperature control : Reactions typically occur at 80–130°C, with higher temperatures accelerating esterification but risking thermal degradation of dextrin .
- Solvent system : Polar aprotic solvents (e.g., DMSO) enhance solubility of dextrin and fatty acids. Post-synthesis, dialysis or centrifugation removes unreacted reagents .
Q. Which analytical techniques are most reliable for quantifying dextrin palmitate/ethylhexanoate in complex mixtures?
- Methodological Answer :
- Colorimetric assays : The phenol-sulfuric acid method (Dubois et al., 1956) detects total carbohydrates but may cross-react with free reducing sugars. Calibrate using dextrin standards to improve specificity .
- Chromatography : Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates esterified dextrin from unmodified polysaccharides. Gradient elution (water:acetonitrile) resolves components based on hydrophobicity .
- Mass spectrometry : MALDI-TOF MS identifies molecular weight distributions, critical for assessing polymerization and esterification heterogeneity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point ranges of 80–130°C)?
- Methodological Answer : Discrepancies arise from:
- Purity : Residual solvents or unreacted fatty acids alter thermal behavior. Purify via Soxhlet extraction (hexane) to isolate esters .
- Substituent distribution : Heterogeneous esterification creates amorphous regions, broadening melting points. Use DSC to correlate thermal transitions with substitution patterns .
- Analytical variability : Standardize heating rates (e.g., 10°C/min in DSC) and sample preparation (e.g., lyophilization) to ensure reproducibility .
Q. What experimental strategies mitigate challenges in assessing the emulsification efficiency of this compound?
- Methodological Answer :
- Interfacial tension measurement : Use a pendant drop tensiometer to quantify reduction in oil-water interfacial tension. Compare with commercial emulsifiers (e.g., Tween 80) .
- Droplet size analysis : Dynamic light scattering (DLS) monitors emulsion stability over time. Optimize ester chain length (C16 palmitate vs. C8 ethylhexanoate) to balance hydrophobicity and dispersibility .
- Accelerated stability testing : Centrifugation (3000 rpm, 30 min) or thermal cycling (4–40°C, 24h cycles) predicts long-term performance .
Q. How can structural analogs be leveraged to predict the toxicological profile of this compound in absence of comprehensive in vivo data?
- Methodological Answer : Apply read-across strategies per OECD guidelines:
- Grouping criteria : Compare with:
- Dextrin laurate/stearate : Shared polysaccharide backbone; adjust toxicity thresholds based on alkyl chain length (C12 laurate vs. C16 palmitate) .
- Ethylhexanoate esters : Evaluate hydrolysis products (e.g., 2-ethylhexanoic acid) using in vitro hepatocyte models to assess metabolic pathways .
- In silico tools : Use QSAR models (e.g., OECD Toolbox) to predict acute toxicity (LD50) based on logP and molecular volume .
Methodological Design & Data Analysis
Q. What statistical approaches are critical for analyzing substituent distribution in heterogeneous dextrin esters?
- Methodological Answer :
- Principal Component Analysis (PCA) : Correlate FT-IR/NMR spectral data with functional properties (e.g., emulsification capacity) to identify dominant structural features .
- Monte Carlo simulations : Model random vs. blockwise esterification patterns and predict their impact on solubility and interfacial activity .
Q. How should researchers design experiments to differentiate between synergistic and additive effects in multi-ester systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
